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Introduction

Dihydromyricetin (DHM), a natural flavonoid compound predominantly found in Ampelopsis
grossedentata, has garnered significant attention for its diverse pharmacological activities,
including potent anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3]
Neuroinflammation, characterized by the activation of glial cells and the production of
inflammatory mediators in the central nervous system (CNS), is a critical component in the
pathogenesis of various neurodegenerative diseases.[4][5] Emerging evidence highlights the
therapeutic potential of DHM in mitigating neuroinflammatory processes, making it a promising
candidate for the development of novel treatments for conditions such as Alzheimer's disease,
Parkinson's disease, and ischemic stroke.[6][7][8]

These application notes provide a comprehensive overview of the use of DHM in preclinical
neuroinflammatory disease models. We summarize key quantitative data, present detailed
experimental protocols for in vivo and in vitro studies, and visualize the underlying molecular
pathways and experimental workflows.

Key Mechanisms of Action
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Dihydromyricetin exerts its neuroprotective and anti-inflammatory effects through multiple
signaling pathways:

« Inhibition of NF-kB Signaling: DHM has been shown to suppress the activation of the NF-kB
pathway, a key regulator of inflammatory gene expression, thereby reducing the production
of pro-inflammatory cytokines such as TNF-q, IL-6, and IL-1[3 in microglia.[4][5][6]

e Suppression of the NLRP3 Inflammasome: DHM can inhibit the activation of the NLRP3
inflammasome in microglia, a multi-protein complex that triggers the maturation and release
of IL-1(3 and IL-18, potent inflammatory cytokines implicated in neurodegenerative diseases.
[O1[10][11][12]

» Activation of the AMPK/SIRT1 Pathway: DHM can activate the AMPK/SIRT1 signaling
pathway, which plays a crucial role in cellular energy homeostasis, mitochondrial function,
and the regulation of inflammatory responses.[3][13][14][15]

e Modulation of TLR4 Signaling: DHM can attenuate neuroinflammation by inhibiting the Toll-
like receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS) and
other inflammatory stimuli.[4][16][17]

» Activation of the Nrf2 Pathway: DHM has been shown to activate the Nrf2 signaling pathway,
a key regulator of the antioxidant response, which helps to protect cells from oxidative
stress-induced damage.[6][18]

Data Presentation: Efficacy of Dihydromyricetin in
Neuroinflammatory Models

The following tables summarize the quantitative data from key studies investigating the effects
of Dihydromyricetin in various neuroinflammatory disease models.

In Vivo Models
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Disease Model Animal DHM Dosage Key Findings Reference
| Activated
microglia, |
NLRP3

Alzheimer's APP/PS1 10 mg/kg/day inflammasome

) o ) activation, | IL- [10]

Disease Transgenic Mice (i.p.)
1B levels,
Improved
cognitive
function.

I Serum and
hippocampal
levels of
inflammatory
cytokines,

AB1-42-injected 100 & 200 Reversed

. — [13][14]
Rats mg/kg/day (i.p.) inhibition of
AMPK/SIRT1
signaling, |
Hippocampal
neuronal
apoptosis.[13]
Improved
cognition, {
Soluble and
2 mg/kg (oral) for  insoluble AB42,
TG-SwDI Mice [9]
3 months Restored
GABAAR
mediated
currents.[9]

Parkinson's MPTP-induced 20 mg/kg/day Attenuated [19]

Disease Mice (i.p.) behavioral
deficits,
Protected

dopaminergic
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neurons,
Modulated the
Akt/GSK-3p
pathway.

Improved motor
) 125 & 250 function, 1 AMPK
T2DM Rats with o
) ) mg/kg/day activity, 1 ULK1 [20][21]
PD-like lesions )
(gavage) protein

expression.[20]

Improved motor-

coordination, !

Infarct size,
50 & 100 mg/kg )
_ Normalized
Ischemic Stroke MCAO Rats (post- ) [22]
) apoptotic
reperfusion) )
proteins, |
Reactive
astrocytes.
Reduced infarct
volume,
Reversed
MCAO Rats 10 mg/kg (i.p.) neuronal [23]
damage,
Reduced
pyroptosis.
Reduced
corticosterone
LPS-induced levels,
Neuroinflammati Mice 2 mg/kg Counteracted the  [24]
on activation of the

NF-kB signaling
pathway.

In Vitro Models
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BENCHE

Cell Model

Treatment

DHM
Concentration

Key Findings

Reference

LPS-stimulated
BV-2 Microglia

LPS (1 pg/mL)

20, 40, 80, 100
UM

| mRNA levels of
IL-6, IL-13, TNF-
a, | INOS and
COX-2
expression,
Attenuated NF-
kB and TLR4

activation.[4]

[4]016]

AB-induced

Microglia

AB

Not specified

Inhibited the
production of
TNF-a.

[10]

OGD/R-induced
HT22 Cells

Oxygen-Glucose
Deprivation/

Reoxygenation

10, 20, 40 pM

Protected
against OGD/R-
induced
apoptosis,
Activated the
Wnt/B-catenin
signaling

pathway.

[25]

OGD/R-induced
HT22 Cells

Oxygen-Glucose
Deprivation/

Reoxygenation

10, 20, 30 pM

Reduced lipid
ROS and
intracellular iron,
Up-regulated
GPX4.

[26]

Palmitic Acid-
induced
HUVECs

Palmitic Acid

Not specified

Inhibited
pyroptotic cell
death, Reduced
intracellular
ROS, Activated
the Nrf2
signaling

pathway.

[18]
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Experimental Protocols
In Vivo Model: Lipopolysaccharide (LPS)-Induced
Neuroinflammation in Mice

This protocol describes the induction of neuroinflammation in mice using LPS and subsequent
treatment with DHM.

Materials:

Male C57BL/6 mice (8-10 weeks old)

Lipopolysaccharide (LPS) from E. coli O111:B4

Dihydromyricetin (DHM)

Sterile, pyrogen-free saline

Animal handling and injection equipment

Procedure:

Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior
to the experiment.

e DHM Preparation: Dissolve DHM in a suitable vehicle (e.g., saline with 0.5% DMSO and
0.5% Tween 80) to the desired concentration.

o LPS Preparation: Dissolve LPS in sterile, pyrogen-free saline to a concentration of 1 mg/mL.

o Experimental Groups: Divide mice into the following groups (n=8-10 per group):

o

Control (Vehicle)

[e]

LPS only

(¢]

LPS + DHM (low dose)

[¢]

LPS + DHM (high dose)
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o DHM Administration: Administer DHM or vehicle via intraperitoneal (i.p.) injection one hour
before LPS administration.

e LPS Administration: Induce neuroinflammation by a single i.p. injection of LPS (e.g., 1 mg/kg
body weight).

» Behavioral and Molecular Analysis: At a specified time point post-LPS injection (e.g., 24
hours), perform behavioral tests (e.g., open field test, tail suspension test) and collect brain
tissue and blood samples for molecular analysis (e.g., ELISA for cytokines, Western blot for
inflammatory proteins, immunohistochemistry for microglial activation).[24][27]

In Vitro Model: LPS-Stimulated Primary Microglia

This protocol details the isolation and culture of primary microglia and their stimulation with LPS
to model neuroinflammation in vitro.

Materials:

Neonatal mouse pups (P0-P2)

e DMEM/F12 medium

» Fetal Bovine Serum (FBS)

e Penicillin-Streptomycin

e Trypsin-EDTA

o Poly-D-lysine coated flasks and plates

» Lipopolysaccharide (LPS)

e Dihydromyricetin (DHM)

Procedure:

e Primary Mixed Glial Culture:

o Isolate cerebral cortices from neonatal mouse pups and remove the meninges.[28][29]
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o Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
[28]

o Plate the cells in Poly-D-lysine coated T-75 flasks in DMEM/F12 with 10% FBS and 1%
Penicillin-Streptomycin.

o Culture for 10-14 days until a confluent layer of astrocytes is formed with microglia
growing on top.[28][30][31]

e Microglia Isolation:

o Isolate microglia by shaking the mixed glial culture flasks on an orbital shaker at 200 rpm
for 2 hours at 37°C.[29][31]

o Collect the supernatant containing detached microglia and plate them onto new Poly-D-
lysine coated plates.

o Allow the microglia to adhere for 24 hours before treatment.
e LPS Stimulation and DHM Treatment:
o Pre-treat the primary microglia with various concentrations of DHM for 1-2 hours.

o Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 6, 12, or 24
hours).

e Analysis:

o Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines
(TNF-q, IL-6, IL-13) by ELISA.

o Lyse the cells to extract protein and RNA for Western blot analysis of inflammatory
signaling pathways (e.g., p-NF-kB, NLRP3) and gRT-PCR analysis of inflammatory gene
expression, respectively.[4][16]

Mandatory Visualizations
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In vivo experimental workflow for LPS-induced neuroinflammation.
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In vitro experimental workflow for LPS-stimulated primary microglia.
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Key signaling pathways modulated by Dihydromyricetin.

Conclusion

Dihydromyricetin demonstrates significant therapeutic potential in a range of neuroinflammatory
disease models. Its multifaceted mechanism of action, targeting key inflammatory and
neuroprotective pathways, underscores its promise as a lead compound for the development of
novel therapies for neurodegenerative disorders. The provided data, protocols, and
visualizations serve as a valuable resource for researchers and drug development
professionals investigating the application of DHM in this field. Further preclinical and clinical
studies are warranted to fully elucidate its therapeutic efficacy and safety profile in humans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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